2-(1h-[1,2,3]Triazol-4-yl)pyridine
Beschreibung
2-(1H-[1,2,3]Triazol-4-yl)pyridine is a heterocyclic compound featuring a pyridine ring fused to a 1,2,3-triazole moiety. Its structure enables versatile coordination chemistry, particularly in metal complexes, where it acts as a bidentate ligand via the triazole nitrogen and pyridine nitrogen atoms. This compound has garnered attention in materials science due to its luminescent properties in ruthenium(II) complexes, where substituent-dependent donor/acceptor capabilities modulate quantum yields .
Eigenschaften
IUPAC Name |
2-(2H-triazol-4-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-4-8-6(3-1)7-5-9-11-10-7/h1-5H,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQUBDQDCAULSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of 2-(1H-[1,2,3]Triazol-4-yl)pyridine is SIRT3 , a member of the sirtuin family of proteins. Sirtuins are known to regulate important biological pathways in bacteria, archaea and eukaryotes. The specific role of SIRT3 is still under investigation, but it is known to be involved in the regulation of the mitochondrial function, aging, and metabolic processes.
Mode of Action
This compound acts as a selective inhibitor of SIRT3. It binds to the SIRT3 protein, thereby inhibiting its activity. The exact nature of this interaction and the resulting changes in the function of SIRT3 are still subjects of ongoing research.
Biochemical Pathways
The inhibition of SIRT3 by this compound can affect various biochemical pathways. SIRT3 is known to play a role in the regulation of the mitochondrial function and metabolism. Therefore, its inhibition can potentially impact these processes. The exact pathways and their downstream effects are still being studied.
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a melting point of 157-162 °c. These properties can influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of the action of this compound are still under investigation. Given its role as a SIRT3 inhibitor, it is likely to affect the function of mitochondria and metabolic processes within the cell.
Biochemische Analyse
Biochemical Properties
2-(1H-[1,2,3]Triazol-4-yl)pyridine has been identified as a selective inhibitor of SIRT3, a member of the sirtuin family of proteins. It has been found to interact with SIRT3 with a higher selectivity compared to SIRT1 and SIRT2. The nature of these interactions involves the compound binding to the active site of the enzyme, leading to its inhibition.
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with SIRT3. In HepG2 cells exposed to cadmium, this compound was found to reduce the increase in deacetylated SOD2 expression induced by melatonin. This suggests that the compound can influence cell function by modulating the activity of SIRT3 and subsequently affecting the acetylation status of SOD2.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to SIRT3 and inhibiting its activity. This leads to an increase in the acetylation of SOD2, a mitochondrial antioxidant enzyme. By inhibiting SIRT3, the compound can influence gene expression and enzyme activity, thereby affecting cellular metabolism.
Biologische Aktivität
The compound 2-(1H-[1,2,3]triazol-4-yl)pyridine is a derivative of the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties backed by recent research findings.
Chemical Structure and Properties
The 1,2,3-triazole moiety is characterized by its five-membered ring structure containing two nitrogen atoms. This structure contributes to the compound's ability to interact with various biological targets, enhancing its pharmacological potential.
Antimicrobial Activity
Research indicates that This compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, compounds containing this triazole-pyridine framework demonstrated effective antibacterial and antifungal activities against pathogens such as Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 25 µg/mL |
| B | S. aureus | 30 µg/mL |
| C | Candida albicans | 20 µg/mL |
Anticancer Activity
The anticancer potential of This compound has been extensively studied. Notably, it has shown promising results against various cancer cell lines.
Case Study: HepG2 and MDA-MB-231 Cell Lines
In vitro studies using HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines revealed that certain derivatives of this compound significantly inhibited cell proliferation.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| D | HepG2 | 15 ± 2 |
| E | MDA-MB-231 | 39 ± 1.7 |
| F | U-87 (glioblastoma) | 22 ± 3 |
The mechanism underlying the anticancer activity of This compound involves interaction with key signaling pathways. Studies suggest that these compounds may inhibit the mitogen-activated protein kinase (MAPK) pathway by targeting BRAF and MEK kinases, which are crucial in tumorigenesis.
Other Biological Activities
Beyond antimicrobial and anticancer effects, compounds based on This compound have been investigated for additional pharmacological properties:
- Antitubercular Activity : Certain derivatives have shown efficacy against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis.
- Anti-inflammatory Effects : Some studies indicate that these compounds may also exhibit anti-inflammatory properties.
Vergleich Mit ähnlichen Verbindungen
Table 1: Physical and Spectral Properties of Selected Derivatives
Key Observations:
- Melting Points: Electron-withdrawing groups (e.g., Cl, I) increase melting points compared to electron-donating groups (e.g., methoxy) due to enhanced intermolecular interactions .
- Spectral Data: Triazole protons resonate near δ 8.60–8.75 ppm, while substituents alter aromatic proton splitting patterns .
Comparison with Isomeric Triazole-Pyridine Derivatives
Replacing the 1,2,3-triazole with a 1,2,4-triazole isomer drastically alters molecular geometry. For example, 2-(4H-1,2,4-triazol-4-yl)pyrimidine exhibits near-planarity (dihedral angle = 2.9° between triazole and pyrimidine), fostering strong π-π stacking interactions . In contrast, 1,2,3-triazole derivatives (e.g., 2-(1-phenyl-triazol-4-yl)pyridine) display greater conformational flexibility, impacting crystal packing and solubility .
Comparison with Pyrimidine-Containing Triazole Derivatives
Replacing pyridine with pyrimidine introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity. For instance, 2-(4H-1,2,4-triazol-4-yl)pyrimidine forms extended hydrogen-bonded networks in the solid state, unlike its pyridine analogs . This structural difference may improve stability in pharmaceutical formulations but reduce metal-coordination versatility compared to pyridine-based ligands .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(1H-[1,2,3]Triazol-4-yl)pyridine, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. A common approach involves reacting 2-ethynylpyridine with azides in the presence of CuSO₄ (catalyst) and sodium ascorbate (reducing agent) in polar solvents like DMSO at 50–80°C . Optimization includes adjusting stoichiometry, reaction time (6–24 hours), and catalyst loading (1–5 mol%) to improve yield and purity. Post-synthesis purification often employs column chromatography or HPLC .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound derivatives?
- Methodology :
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ resolve structural features, such as triazole proton shifts (δ 7.5–8.5 ppm) and pyridine ring coupling patterns .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Key metrics include R-factor (<5%) and resolution (<1.0 Å) .
- HRMS : High-resolution mass spectrometry confirms molecular ions (e.g., [M+H]⁺) with errors <5 ppm .
Q. How does the triazole-pyridine scaffold participate in coordination chemistry?
- Methodology : The triazole N2/N3 and pyridine N atoms act as ligands for transition metals (e.g., Ru, Re). For Ru(II) complexes, reactions are performed in anhydrous THF under nitrogen, with metal precursors like [RuCl₂(p-cymene)]₂. Stability is assessed via cyclic voltammetry and UV-Vis spectroscopy .
Advanced Research Questions
Q. How can computational methods (e.g., TDDFT, QM/MM) predict the electronic properties of this compound complexes?
- Methodology :
- TDDFT : Time-dependent density functional theory calculates excitation energies and charge-transfer transitions. Basis sets like 6-31G* and functionals (B3LYP) are used .
- QM/MM : Hybrid quantum mechanics/molecular mechanics models simulate ligand-metal interactions in biological systems (e.g., enzyme active sites). Convergence is validated via RMSD (<0.1 Å) .
Q. How to resolve contradictions in stereochemical assignments for triazolopyridine derivatives?
- Methodology :
- NOE experiments : 2D NMR (e.g., DIFNOE) identifies spatial proximity of protons to distinguish E/Z isomers .
- X-ray vs. NMR : Discrepancies arise when crystallography favors planar conformations, while NMR detects dynamic equilibria. Multi-temperature NMR (e.g., 298–400 K) can reveal fluxional behavior .
Q. What strategies are used to evaluate the biological activity of this compound derivatives?
- Methodology :
- HDAC inhibition : In vitro assays measure IC₅₀ values using fluorogenic substrates (e.g., Ac-Lys(Ac)-AMC). SAR studies focus on substituent effects (e.g., fluorophenyl groups enhance potency) .
- Antitumor activity : MTT assays on cancer cell lines (e.g., HeLa) compare viability at 48–72 hours. LogP values (1.5–3.5) optimize membrane permeability .
Q. How are this compound coordination complexes applied in catalysis or photophysics?
- Methodology :
- Photocatalysis : Ru(II) complexes with triazolopyridine ligands exhibit MLCT (metal-to-ligand charge transfer) transitions at 450–500 nm, enabling light-driven H₂ production. Quantum yields are measured via gas chromatography .
- Electrocatalysis : Cyclic voltammetry in acetonitrile identifies redox-active metal centers (e.g., Ru³⁺/Ru²⁺ at +1.2 V vs. Ag/AgCl) .
Q. What challenges arise when scaling up the synthesis of this compound derivatives?
- Methodology :
- Solvent selection : Replace DMSO with lower-boiling solvents (e.g., EtOH/H₂O mixtures) for easier post-reaction removal .
- Catalyst recovery : Immobilized Cu catalysts on silica reduce metal contamination. ICP-MS confirms residual Cu <10 ppm .
- Purification : Switch from column chromatography to recrystallization (e.g., using EtOAc/hexane) for cost-effective scale-up .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
